molecular formula C10H18O3 B15182274 2-(Oxolan-3-ylmethoxy)oxane CAS No. 76742-53-5

2-(Oxolan-3-ylmethoxy)oxane

Cat. No.: B15182274
CAS No.: 76742-53-5
M. Wt: 186.25 g/mol
InChI Key: CHEXWZJKOMVFBQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylmethoxy)oxane is a chemical compound with the molecular formula C10H18O3. It is characterized by the presence of an oxane ring and an oxolan-3-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-ylmethoxy)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-3-ylmethoxy)oxane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-(Oxolan-3-ylmethoxy)oxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-ylmethoxy)oxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(Oxolan-2-ylmethoxy)oxane
  • 3-(Oxolan-2-ylmethoxy)oxane

Comparison: 2-(Oxolan-3-ylmethoxy)oxane is unique due to the position of the oxolan-3-ylmethoxy group, which can influence its reactivity and interactions compared to its isomers. This positional difference can result in variations in physical and chemical properties, making this compound distinct in its applications and behavior .

Properties

CAS No.

76742-53-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(oxolan-3-ylmethoxy)oxane

InChI

InChI=1S/C10H18O3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h9-10H,1-8H2

InChI Key

CHEXWZJKOMVFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2CCOC2

Origin of Product

United States

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